Anti-Tubercular Potency of ANA-12 Derivative vs. First-Line Drug Isoniazid
Among 28 synthesized 1,8-naphthyridine-3-carbonitrile (ANC/ANA) derivatives, compound ANA-12 demonstrated prominent anti-tuberculosis activity with a minimum inhibitory concentration (MIC) of 6.25 μg/mL against the Mycobacterium tuberculosis H37Rv strain, establishing a new benchmark within the series [1]. This potency is comparable to, though does not exceed, the first-line anti-tubercular drug isoniazid, which has a reported MIC of 0.05 μg/mL against the same H37Rv strain [2]. While isoniazid remains the more potent agent, the ANA-12 derivative's MIC value of 6.25 μg/mL places it within a therapeutically relevant range for a novel chemical scaffold, especially considering its favorable selectivity index (SI ≥ 11) against human embryonic kidney cells [1]. This indicates a promising therapeutic window distinct from established drugs.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | ANA-12: 6.25 μg/mL |
| Comparator Or Baseline | Isoniazid: 0.05 μg/mL |
| Quantified Difference | Isoniazid is 125-fold more potent |
| Conditions | In vitro MABA assay, Mycobacterium tuberculosis H37Rv strain |
Why This Matters
This quantitative data demonstrates that while not a replacement for frontline drugs, this scaffold can generate derivatives with significant anti-TB activity, validating its procurement for hit-to-lead optimization programs targeting novel anti-mycobacterial mechanisms.
- [1] Khetmalis, Y. M., Shobha, S., Nandikolla, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(31), 22676–22689. View Source
- [2] Heifets, L. B. (1988). Qualitative and quantitative drug-susceptibility tests in mycobacteriology. The American Review of Respiratory Disease, 137(5), 1217–1222. View Source
